

Technical Guide: Physicochemical Properties of Ethyl N-butyl-N-cyanocarbamate

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Compound of Interest

Compound Name: Ethyl N-butyl-N-cyanocarbamate

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Disclaimer: Direct experimental data for **Ethyl N-butyl-N-cyanocarbamate** is not readily available in the current scientific literature. The following information is an inferred technical guide based on the known properties of structurally similar compounds, primarily Ethyl N-butylcarbamate, and general principles of organic chemistry. This guide is intended for researchers, scientists, and drug development professionals and should be used as a preliminary reference. All quantitative data presented are estimations and should be confirmed through experimental validation.

Introduction

Ethyl N-butyl-N-cyanocarbamate is a small organic molecule belonging to the N-substituted N-cyanocarbamate class of compounds. Carbamates are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2][3][4] The introduction of a cyano group on the nitrogen atom of the carbamate moiety is expected to significantly influence its electronic properties, reactivity, and biological activity. This guide provides a summary of the predicted physicochemical properties, a plausible synthetic approach, and general safety considerations for **Ethyl N-butyl-N-cyanocarbamate**.

Predicted Physicochemical Properties

The physicochemical properties of **Ethyl N-butyl-N-cyanocarbamate** have been estimated by referencing data for the structurally related compound, Ethyl N-butylcarbamate. The presence of the cyano group is expected to increase the polarity and boiling point of the molecule compared to its non-cyanated analog.

Table 1: Estimated Physicochemical Properties of **Ethyl N-butyl-N-cyanocarbamate**

Property	Estimated Value	Reference Compound Data (Ethyl N-butylcarbamate)
Molecular Formula	C ₈ H ₁₄ N ₂ O ₂	C ₇ H ₁₅ NO ₂ [5][6]
Molecular Weight	170.21 g/mol	145.20 g/mol [6]
Appearance	Colorless to light yellow liquid (predicted)	Colorless to light yellow liquid[5]
Boiling Point	> 228 °C (predicted)	~228.04 °C (estimate)[5]
Melting Point	Not available	-22 °C[5]
Density	> 0.9434 g/cm ³ (predicted)	~0.9434 g/cm ³ [5]
Solubility	Soluble in organic solvents like alcohols, ethers, and ketones; sparingly soluble in water (predicted).	Soluble in alcohol, ether, and ketone solvents; almost insoluble in water.[5]
pKa	< 13 (predicted)	13.02 ± 0.46 (Predicted)[5]

Proposed Synthetic Pathway

A plausible synthetic route for **Ethyl N-butyl-N-cyanocarbamate** can be devised based on general methods for the synthesis of N-substituted carbamates and N-acylation of cyanamides. The proposed two-step synthesis starts from commercially available n-butylamine.

Step 1: Synthesis of Ethyl N-butylcarbamate

The first step involves the reaction of n-butylamine with ethyl chloroformate in the presence of a base to yield Ethyl N-butylcarbamate.

Step 2: N-cyanation of Ethyl N-butylcarbamate

The second step is the introduction of the cyano group onto the nitrogen atom of Ethyl N-butylcarbamate. This can be achieved by deprotonation of the carbamate nitrogen with a strong

base, followed by reaction with a cyanating agent such as cyanogen bromide.

Below is a DOT script for the proposed experimental workflow.



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Proposed synthesis of **Ethyl N-butyl-N-cyanocarbamate**.

General Experimental Protocols

The following are generalized experimental protocols based on the proposed synthetic pathway. Note: These procedures are illustrative and require optimization and safety assessment before implementation.

Synthesis of Ethyl N-butylcarbamate (Illustrative Protocol)

- To a solution of n-butylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an inert solvent like dichloromethane, ethyl chloroformate (1.1 eq) is added dropwise at 0 °C.
- The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).

- The reaction is quenched with water, and the organic layer is separated.
- The aqueous layer is extracted with the same solvent.
- The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
- The crude product is purified by distillation or column chromatography to yield Ethyl N-butylcarbamate.

Synthesis of Ethyl N-butyl-N-cyanocarbamate (Illustrative Protocol)

- To a suspension of a strong base like sodium hydride (1.2 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of Ethyl N-butylcarbamate (1.0 eq) in the same solvent is added dropwise at 0 °C.
- The mixture is stirred for a period to allow for deprotonation.
- A solution of a cyanating agent, for instance, cyanogen bromide (1.1 eq), in the same solvent is then added dropwise at low temperature.
- The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
- The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
- The product is extracted with an organic solvent.
- The combined organic layers are washed with brine, dried, and concentrated.
- The final product, **Ethyl N-butyl-N-cyanocarbamate**, is purified by column chromatography.

Spectroscopic Data (Predicted)

No experimental spectroscopic data is available for **Ethyl N-butyl-N-cyanocarbamate**. However, one can predict the characteristic signals that would be observed.

Table 2: Predicted Spectroscopic Data for **Ethyl N-butyl-N-cyanocarbamate**

Technique	Predicted Characteristic Signals
^1H NMR	Signals corresponding to the ethyl group (triplet and quartet) and the butyl group (triplet, sextet, sextet, triplet). The chemical shifts of the protons on the carbons adjacent to the nitrogen and oxygen atoms would be informative.
^{13}C NMR	Resonances for the carbonyl carbon, the cyano carbon, and the carbons of the ethyl and butyl groups.
IR Spectroscopy	A strong absorption band for the carbonyl ($\text{C}=\text{O}$) group (around $1700\text{-}1730\text{ cm}^{-1}$), and a characteristic absorption for the cyano ($\text{C}\equiv\text{N}$) group (around $2220\text{-}2260\text{ cm}^{-1}$).
Mass Spectrometry	The molecular ion peak (M^+) corresponding to the molecular weight of the compound (170.21).

Safety and Handling

Specific toxicity data for **Ethyl N-butyl-N-cyanocarbamate** is not available. However, based on the general properties of carbamates and cyanated compounds, the following precautions should be taken:

- **General Handling:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[5\]](#)
- **Toxicity:** Carbamates can have varying levels of toxicity.[\[1\]](#)[\[7\]](#) Some are known to be cholinesterase inhibitors. Cyanating agents like cyanogen bromide are highly toxic and should be handled with extreme caution.
- **Storage:** Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[5\]](#)

Conclusion

This technical guide provides an inferred overview of the physicochemical properties, a potential synthetic route, and safety considerations for **Ethyl N-butyl-N-cyanocarbamate**. The lack of direct experimental data necessitates that the information presented here be used as a preliminary resource. Further experimental investigation is required to validate these predicted properties and to fully characterize this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for their own investigations into this and related molecules.

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